molecular formula C6H3F7O3 B14228932 4,4,5,5,6,6,6-Heptafluoro-3-oxohexanoic acid CAS No. 824424-65-9

4,4,5,5,6,6,6-Heptafluoro-3-oxohexanoic acid

Cat. No.: B14228932
CAS No.: 824424-65-9
M. Wt: 256.07 g/mol
InChI Key: YYMGNMAMWUIVEN-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,6-Heptafluoro-3-oxohexanoic acid is a fluorinated organic compound with the molecular formula C6H5F7O2 It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,6-Heptafluoro-3-oxohexanoic acid typically involves the introduction of fluorine atoms into a hexanoic acid backbone. One common method involves the reaction of hexanoic acid with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,6-Heptafluoro-3-oxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming fluorinated alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Perfluorinated carboxylic acids.

    Reduction: Fluorinated alcohols.

    Substitution: Various fluorinated derivatives depending on the substituent introduced.

Scientific Research Applications

4,4,5,5,6,6,6-Heptafluoro-3-oxohexanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,6-Heptafluoro-3-oxohexanoic acid involves its interaction with molecular targets through its fluorinated functional groups. The presence of multiple fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with various biological molecules. This can affect enzyme activity, protein folding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Perfluorohexanoic acid: Similar in structure but lacks the keto group.

    4,4,5,5,6,6,6-Heptafluorohexanoic acid: Similar but without the keto group.

    Trifluoroacetic acid: A shorter chain fluorinated carboxylic acid.

Uniqueness

4,4,5,5,6,6,6-Heptafluoro-3-oxohexanoic acid is unique due to the presence of both the keto group and multiple fluorine atoms. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications where other fluorinated compounds may not be suitable.

Properties

CAS No.

824424-65-9

Molecular Formula

C6H3F7O3

Molecular Weight

256.07 g/mol

IUPAC Name

4,4,5,5,6,6,6-heptafluoro-3-oxohexanoic acid

InChI

InChI=1S/C6H3F7O3/c7-4(8,2(14)1-3(15)16)5(9,10)6(11,12)13/h1H2,(H,15,16)

InChI Key

YYMGNMAMWUIVEN-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)O

Origin of Product

United States

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